molecular formula C14H12N4 B13104437 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine CAS No. 64414-28-4

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine

Cat. No.: B13104437
CAS No.: 64414-28-4
M. Wt: 236.27 g/mol
InChI Key: QMIGBBCIMXOVAQ-UHFFFAOYSA-N
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Description

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is a heterocyclic compound featuring a fused cyclopentane-pyridazine core. The pyridazine moiety is substituted at position 7 with an (E)-phenyldiazenyl group and at position 2 with a methyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for targeted therapeutic applications.

These targets are critical in oncology: SMARCA2/4 proteins regulate chromatin remodeling, while Bcl-xL is an anti-apoptotic protein overexpressed in cancers.

Properties

CAS No.

64414-28-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

(3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene

InChI

InChI=1S/C14H12N4/c1-18-10-13-11(9-15-18)7-8-14(13)17-16-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

QMIGBBCIMXOVAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC=C2N=NC3=CC=CC=C3)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazine derivative with a dicarbonyl compound, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(phenyldiazenyl)-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Variations

  • Cyclopenta[d]pyridazine Core: The fused cyclopentane ring in 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine introduces ring strain and planar rigidity, which may improve target binding compared to non-fused pyridazines .
  • 6-Substituted Pyridazines : Substituents at position 6 (e.g., aryl or alkyl groups) prioritize SMARCA2/4 degradation, whereas position 7 substitution in the query compound may shift target specificity .

Substituent Effects

  • Methyl Group at Position 2 : This substituent likely enhances steric stability, reducing metabolic degradation compared to unsubstituted cyclopenta[d]pyridazines.

Pharmacokinetic and Selectivity Considerations

  • SMARCA2/4 Degraders : 6-Substituted pyridazines exhibit enhanced tissue penetration due to smaller molecular weights but may lack selectivity due to ubiquitous chromatin remodeling roles .
  • Bcl-xL Inhibitors : Pyrido[2,3-c]pyridazine derivatives show high selectivity for Bcl-xL over Bcl-2, reducing off-target effects in hematologic cancers .
  • Query Compound : The cyclopenta[d]pyridazine core may improve metabolic stability compared to pyrido-fused analogs, though in vivo data are needed for validation.

Biological Activity

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine, with the CAS number 64414-28-4, is a heterocyclic compound belonging to the pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
IUPAC Name (3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene
CAS Number 64414-28-4
InChI Key QMIGBBCIMXOVAQ-UHFFFAOYSA-N

The biological activity of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to form specific binding interactions, potentially modulating the activity of these targets.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound has been explored for its cytotoxic effects on cancer cell lines, indicating promising results in inhibiting tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of cyclopenta[d]pyridazine compounds, including 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine. The results indicated that this compound demonstrated notable activity against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM .

Case Studies

  • Case Study on Antimicrobial Efficacy : In vitro assays revealed that derivatives similar to 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine exhibited significant growth inhibition zones against various bacterial strains, suggesting a strong potential for development into novel antimicrobial agents .
  • Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays on HaCat and Balb/c 3T3 cells. Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting selective action against cancerous cells while sparing normal cells .

Comparative Analysis

To contextualize the biological activity of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine, it is useful to compare it with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2-Methyl-7-[(E)-phenyldiazenyl]-...High (MIC = 0.21 µM)Moderate
Pyrimidine DerivativesModerateHigh
Pyrazole DerivativesLowHigh

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